molecular formula C16H13Cl2NO3 B2577214 N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 42865-74-7

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2577214
CAS No.: 42865-74-7
M. Wt: 338.18
InChI Key: ZFTNMESEAIJABG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a dichlorophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 3-acetylphenylamine with 2-(2,4-dichlorophenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in a polar solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: can be compared with other amides and phenoxy derivatives, such as:

Uniqueness

  • The presence of the dichlorophenoxy group in this compound may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.

Biological Activity

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an acetyl group attached to a phenyl ring, along with a dichlorophenoxy moiety. This unique structure contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to the modulation of metabolic pathways and cellular responses.

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

  • Antimicrobial Efficacy :
    • A study reported that the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anti-inflammatory Activity :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential for therapeutic use in inflammatory diseases.

Case Studies

  • Cancer Research :
    • A recent investigation into similar compounds indicated that derivatives with structural similarities to this compound exhibited cytotoxic effects on cancer cell lines. For instance, certain analogs were shown to induce apoptosis in melanoma cells through the activation of caspase pathways .
  • Pain Management :
    • Research into sodium channel inhibitors has highlighted compounds structurally related to this compound as potential candidates for managing neuropathic pain due to their ability to modulate pain pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 Value
This compoundStructureAntimicrobial, Anti-inflammatory10-50 µg/mL
N-(4-chlorophenoxy)acetamideStructureAnticancer900 nM
Thiazole derivativesStructureCytotoxicity against cancer cells< 10 nM

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-10(20)11-3-2-4-13(7-11)19-16(21)9-22-15-6-5-12(17)8-14(15)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTNMESEAIJABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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